3-(4-chlorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-1-phenyl-1H-pyrazole-5-carboxamide
Description
This compound features a pyrazole core substituted at position 1 with a phenyl group, at position 3 with a 4-chlorophenyl moiety, and at position 5 with a carboxamide linker to a 2-(1H-imidazol-4-yl)ethyl chain. The imidazole group may enhance interactions with biological targets, such as enzymes or receptors, while the chlorophenyl and phenyl groups contribute to hydrophobic binding.
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-[2-(1H-imidazol-5-yl)ethyl]-2-phenylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O/c22-16-8-6-15(7-9-16)19-12-20(27(26-19)18-4-2-1-3-5-18)21(28)24-11-10-17-13-23-14-25-17/h1-9,12-14H,10-11H2,(H,23,25)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNKLHBNXXEMHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NCCC4=CN=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Pharmacological Comparisons
Key Insights from Structural Modifications
Pyrazole Core and Substitution Patterns: The position of the carboxamide group (C3 vs. C5) significantly impacts target selectivity. For example, razaxaban (C5-carboxamide) targets Factor Xa , whereas the CB1 antagonist (C3-carboxamide) shows nanomolar affinity for cannabinoid receptors . Chlorophenyl Groups: The 4-chlorophenyl moiety in the target compound and CB1 antagonist enhances hydrophobic interactions, critical for receptor binding. However, the CB1 antagonist’s additional 2,4-dichlorophenyl group may improve steric complementarity .
Imidazole vs. Heterocyclic Replacements: The target compound’s 2-(imidazol-4-yl)ethyl chain may mimic histamine-like interactions observed in H4 receptor agonists (e.g., ’s benzimidazole derivatives) . In razaxaban, a dimethylaminomethyl-imidazole group at the P4 position enhances permeability and reduces plasma protein binding, suggesting similar benefits for the target compound’s imidazole-ethyl chain .
Trifluoromethyl (CF3) Effects: CF3 groups (e.g., in razaxaban and ’s compound) improve metabolic stability and electronegativity, which may explain their superior enzyme inhibition compared to non-CF3 analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
